N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide is a complex organic compound that features a combination of aromatic, furan, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide typically involves a multi-step process:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the coupling of the furan ring with a chlorophenyl derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the hydrazide: The hydrazide moiety is introduced by reacting the intermediate with hydrazine under controlled conditions.
Final condensation: The final step involves the condensation of the hydrazide with the dibromo-methylphenoxy derivative under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dichloro-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide
- N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-ethyl-6-(propan-2-YL)phenoxy]acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21Br2ClN2O3 |
---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H21Br2ClN2O3/c1-13(2)18-10-19(24)14(3)22(25)23(18)30-12-21(29)28-27-11-17-8-9-20(31-17)15-4-6-16(26)7-5-15/h4-11,13H,12H2,1-3H3,(H,28,29)/b27-11+ |
InChI Key |
CTXFEXXQTBKSIQ-LUOAPIJWSA-N |
Isomeric SMILES |
CC1=C(C=C(C(=C1Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(C)C)Br |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(C)C)Br |
Origin of Product |
United States |
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